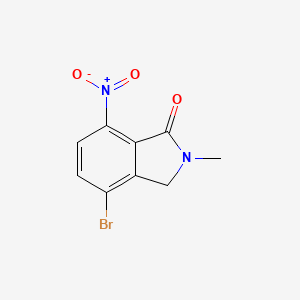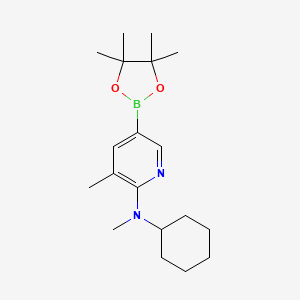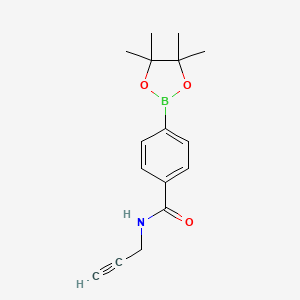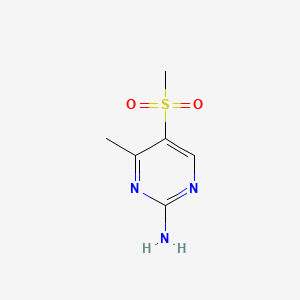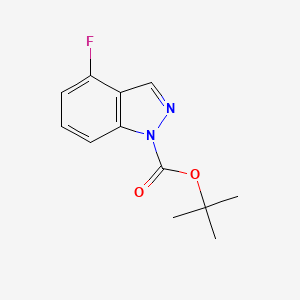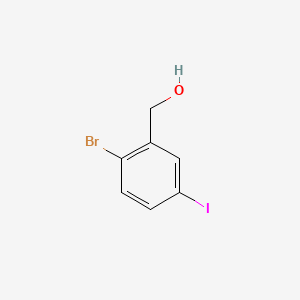
(2-Bromo-5-iodophenyl)methanol
描述
“(2-Bromo-5-iodophenyl)methanol” is a chemical compound that belongs to the Arenes series . It is also known as “2-Bromo-5-iodobenzylalcohol” and has a molecular weight of 312.93 .
Synthesis Analysis
The synthesis of “(2-Bromo-5-iodophenyl)methanol” involves several steps. The reaction conditions include the use of sodium tetrahydroborate and sulfuric acid in tetrahydrofuran at temperatures between 10 and 66°C for 4 hours . The yield of the reaction is reported to be 85.1% .Molecular Structure Analysis
The molecular formula of “(2-Bromo-5-iodophenyl)methanol” is C7H6BrIO . Its average mass is 312.930 Da and its monoisotopic mass is 311.864655 Da .Physical And Chemical Properties Analysis
“(2-Bromo-5-iodophenyl)methanol” has a density of 2.2±0.1 g/cm3 . Its boiling point is 346.3±27.0 °C at 760 mmHg . The compound has a molar refractivity of 53.3±0.3 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound’s ACD/LogP value is 2.77 .科学研究应用
Synthesis of Complex Organic Molecules
(2-Bromo-5-iodophenyl)methanol is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and natural products. For instance, a study describes the synthesis of dibenzoxapine derivatives, showcasing the utility of halogenated phenyl methanols in constructing complex frameworks crucial for drug development (Richey & Yu, 2009). Similarly, the synthesis and characterization of halogenated squaraine dyes demonstrate the role of bromophenols in developing photoactive materials for various technological applications (Arun, Epe, & Ramaiah, 2002).
Antioxidant and Antimicrobial Properties
The investigation of bromophenols derived from marine algae underscores the potential of halogenated phenyl methanols in biologically active compounds. These compounds exhibit significant antioxidant and antimicrobial properties, suggesting a path for the development of new therapeutic agents (Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2011). Such studies highlight the broader implications of research on (2-Bromo-5-iodophenyl)methanol and related compounds in medicinal chemistry.
Material Science and Catalysis
In material science, halogenated phenyl methanols serve as building blocks for creating novel materials with unique properties. The development of polymeric ladders using dicyanamide bridges, for instance, illustrates the use of bromophenols in synthesizing materials with potential applications in magnetic storage and sensing technologies (Fondo et al., 2011).
Environmental and Analytical Chemistry
Bromophenols, similar in structure to (2-Bromo-5-iodophenyl)methanol, are also studied for their environmental impact and analytical detection. The determination of bronopol and its degradation products via high-performance liquid chromatography (HPLC) demonstrates the environmental monitoring and safety evaluation of brominated compounds, which is crucial for understanding the fate of such chemicals in nature (Wang, Provan, & Helliwell, 2002).
属性
IUPAC Name |
(2-bromo-5-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHGFYJUQMFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698488 | |
| Record name | (2-Bromo-5-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-iodophenyl)methanol | |
CAS RN |
946525-30-0 | |
| Record name | (2-Bromo-5-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-iodo benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)
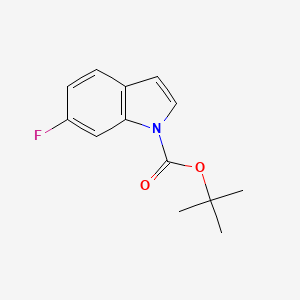
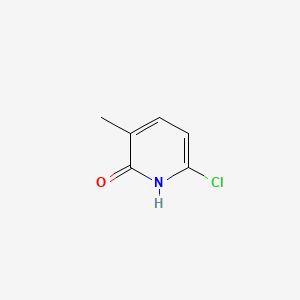
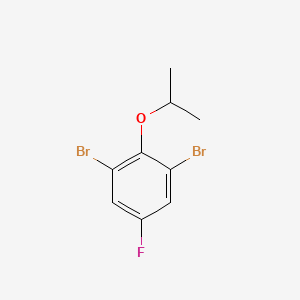
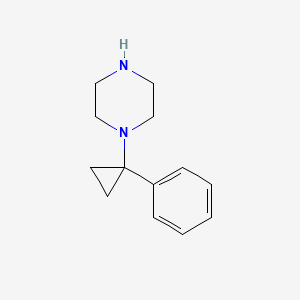
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride](/img/structure/B572616.png)
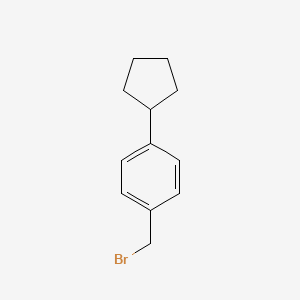
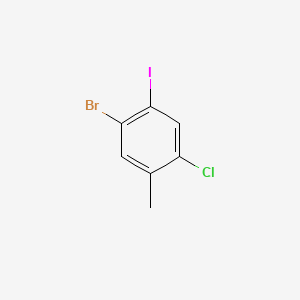
![1-Amino[2,1'-azobisnaphthalene]](/img/structure/B572623.png)
